Paper 14: Describes the synthesis of a series of 3-(2-Methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones. The key step involves reacting 2-hydrazino-3-(2-methylphenyl)-quinazolin-4(3H)-one with various aldehydes and ketones to introduce the amine substituent. []
Paper 7: Details the synthesis of (S)-3-[1‐(2‐Methylphenyl)imidazol‐2‐ylsulfinyl]propan‐1‐ol, a key intermediate in the synthesis of the platelet adhesion inhibitor OPC-29030. []
Molecular Structure Analysis
Paper 27: Explores the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols. This multistep process involves intermediate 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridines and trans-2-aryl-3-(hydroxymethyl)aziridines, highlighting the potential reactivity of the propan-1-amine chain in various chemical environments. []
Mechanism of Action
Paper 4: Discusses the mechanism of action of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) as a selective κ-opioid receptor antagonist. It binds with high affinity to human, rat, and mouse κ-opioid receptors, blocking the effects of κ-opioid receptor agonists and demonstrating antidepressant-like effects in preclinical models. []
Paper 16: Investigates the mechanism of action of 3-[2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxy-1-(4-imidazolylmethyl)-1H-indazole dihydrochloride 3.5 hydrate (DY-9760e), a novel calmodulin antagonist. DY-9760e inhibits calmodulin, leading to reduced brain edema formation by preventing enhanced blood-brain barrier permeability after ischemic insults. []
Physical and Chemical Properties Analysis
Analgesic and Anti-inflammatory Agents:
Paper 14: Reports the synthesis and evaluation of 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones as potential analgesic and anti-inflammatory agents. These compounds demonstrated notable analgesic and anti-inflammatory activity in preclinical models, indicating their potential for therapeutic development. []
κ-Opioid Receptor Antagonists:
Paper 4: Details the pharmacological characterization of PF-04455242, a potent and selective κ-opioid receptor antagonist. This compound exhibited antidepressant-like effects, attenuated the behavioral consequences of stress, and reduced cocaine-seeking behavior in preclinical models. []
Applications
Paper 9: Describes the synthesis and biological evaluation of 3-[4'-bromo-(1,1'-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine, exhibiting activity against various mycobacteria species and different life cycle stages of Trypanosoma cruzi, the parasite responsible for Chagas disease. []
Related Compounds
Compound Description: This compound serves as an intermediate in the synthesis of duloxetine hydrochloride []. Duloxetine hydrochloride is a medication primarily used to treat major depressive disorder and generalized anxiety disorder. It functions as a serotonin-norepinephrine reuptake inhibitor, impacting neurotransmitter levels in the brain.
Compound Description: This chalcone derivative is studied for its crystal structure and hydrogen-bonding patterns []. Chalcones are a class of organic compounds with various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Compound Description: This compound is a key intermediate in the synthesis of OPC-29030, a platelet adhesion inhibitor []. Platelet adhesion is a critical step in blood clot formation, and inhibiting this process is important in managing conditions like thrombosis.
Compound Description: This compound was the target of a study focused on developing an enantioselective hydrogenation route for its synthesis []. While specific biological activities were not mentioned for this compound, the research highlights its potential relevance in medicinal chemistry due to the development of an efficient and stereoselective synthetic method.
Compound Description: This compound, also known as PF-04455242, is a highly selective κ-opioid receptor (KOR) antagonist []. KOR antagonists are being investigated for their potential therapeutic benefits in treating various conditions, including depression, anxiety, and addiction. PF-04455242 has shown promising results in preclinical studies as a potential antidepressant and anti-addiction medication [].
3-(p-Methylphenyl)propan-1-ol
Compound Description: This compound served as a precursor in a study investigating the regioselectivity of cyclization reactions involving aryl radical cation and alkoxyl radical intermediates []. The study explored how different reaction conditions influence the formation of cyclic products from this compound.
Compound Description: This compound, designated as MMBD, was synthesized from 3-(o-tolyl)butan-2-one and its crystal structure was analyzed []. The study focused on understanding the intramolecular interactions involving the cyano groups in MMBD.
Compound Description: This compound was investigated for its leishmanicidal, trypanocidal, and antimycobacterial activities []. It exhibited significant activity against various species of Mycobacterium tuberculosis, Trypanosoma cruzi (the parasite responsible for Chagas disease), and Leishmania amazonensis (a causative agent of leishmaniasis).
Compound Description: This compound emerged as the most potent analgesic agent within a series of 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones []. It was synthesized from 2-methyl aniline through a multi-step process.
Compound Description: This compound exhibited the most potent anti-inflammatory activity within a series of 3-(2-methylphenyl)-2-substituted amino-quinazolin-4(3H)-ones, even surpassing the potency of the reference standard diclofenac sodium [].
2-(3-Methoxy-4-methylphenyl)propan-1-ol
Compound Description: This compound serves as a key building block in the enantioselective synthesis of xanthorrhizol, a sesquiterpene with various biological activities [].
2-(3-Hydroxy-4-methylphenyl)propan-1-ol
Compound Description: This compound, like the previous one, serves as a crucial building block in the enantioselective synthesis of xanthorrhizol [].
Compound Description: This novel thiazole derivative was synthesized via the Hantzsch thiazole synthesis method and tested for its antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum [].
Compound Description: This compound's crystal structure was analyzed, revealing the conformations of the isoxazole and pyran rings [].
Compound Description: These four compounds are branched acyclic polyamines that were synthesized and isolated using cation-exchange chromatography and selective complexation techniques [].
Compound Description: This compound was isolated from grape seed extract and its antioxidant and antispasmodic properties were evaluated []. It exhibited significant antioxidant activity in various assays (DPPH, ABTS, and FRAP) and demonstrated a relaxing effect on histamine-induced contractions in guinea pig ileum, highlighting its potential as an antispasmodic agent.
Compound Description: This compound, known as BMS-279700, is a potent and orally active inhibitor of the Src-family kinase p56Lck, which plays a role in T cell activation []. BMS-279700 demonstrated promising anti-inflammatory activity in vivo by blocking the production of pro-inflammatory cytokines.
Compound Description: This compound, DY-9760e, is a novel calmodulin antagonist with neuroprotective properties [, , , ]. It exhibited efficacy in reducing brain edema following transient focal ischemia in rats by inhibiting blood-brain barrier permeability []. Further studies highlighted its potential in preventing delayed neuronal death in the hippocampus of gerbils subjected to transient forebrain ischemia []. DY-9760e primarily acts by inhibiting neuronal nitric oxide synthase (nNOS), without significantly affecting other calcium-dependent enzymes like CaMKII and calcineurin [].
Compound Description: DY-9836, a metabolite of DY-9760e, is also a calmodulin antagonist with potential cardioprotective effects [, , ]. It was found to protect cardiomyocytes from phenylephrine-induced injury by inhibiting the uncoupling of endothelial nitric oxide synthase (eNOS) and preventing the breakdown of structural proteins like caveolin-3 and dystrophin []. In a mouse model of left ventricular hypertrophy, DY-9836 demonstrated efficacy in mitigating cardiac dysfunction by preventing dystrophin/spectrin breakdown and eNOS uncoupling []. Further research in a rat model of heart ischemia/reperfusion showed that DY-9836 reduced infarct size and improved cardiac function by inhibiting calpain/caspase activation and protein tyrosine nitration [].
1-Aryl-3-(arylthio)propan-2-ones and 1-Alkyl-3-(arylthio)propan-2-ones
Compound Description: These compounds were used as substrates in an organocatalytic azide-ketone [3 + 2] cycloaddition reaction to synthesize functionally rich 1,2,3-triazoles []. The study focused on understanding the regioselectivity of the reaction and the influence of different substituents on the product formation.
N-Butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine and 5-Isoquinolin-3-yl-N-(2-methylphenyl)-1,3,4-thiadiazol-2-amine
Compound Description: These two new compounds were synthesized and their crystal structures were analyzed []. The research focused on characterizing their structural features and intermolecular interactions.
Compound Description: The crystal structure of this Schiff base compound was determined, revealing a keto-amine tautomeric form and a network of hydrogen bonds [].
Compound Description: These compounds were used as starting materials in a multi-step synthesis to prepare 3-aryl-2-(ethylamino)propan-1-ols []. The reaction involved an unexpected ring expansion and subsequent ring opening to yield the final products.
Compound Description: This propargylamine derivative, F2MPA, was investigated for its potential as a procognitive agent and its MAO inhibition properties []. While F2MPA showed procognitive effects, its interaction with MAO enzymes was found to be complex and potentially less significant than initially thought.
Compound Description: This compound, NVS-CRF38, is a novel CRF1 antagonist. It was subjected to deuterium replacement to modulate its pharmacokinetic properties [].
Compound Description: These complexes were synthesized and characterized using various techniques, including X-ray crystallography. The study focused on their structural features, magnetic properties, and electrochemical behavior [].
Compound Description: This compound was synthesized from 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide under microwave irradiation [].
Compound Description: These two Mannich bases were synthesized, characterized, and evaluated for their ionization constant, toxicity, antimicrobial, and antioxidant properties []. They exhibited low toxicity and significant antimicrobial and antioxidant activities, suggesting their potential as lead compounds for drug discovery.
Compound Description: MBA236, designed based on a previously reported dual cholinesterase and monoamine oxidase inhibitor, was synthesized and evaluated for its inhibitory activity against these enzymes [].
Compound Description: This ketonic Mannich base was utilized as a versatile starting material for various alkylation and ring closure reactions, leading to a diverse library of compounds with potential applications in medicinal chemistry [].
Compound Description: These compounds were synthesized and evaluated for their affinity towards 5-HT1A serotonin receptors []. The study aimed to understand the structure-activity relationships and identify compounds with potential therapeutic applications in conditions related to serotonin signaling.
Propan-1-ol
Compound Description: This simple alcohol was used as a reactant in the esterification reaction with propanoic acid, catalyzed by Nigerian clay []. The study focused on evaluating the catalytic activity of locally sourced clay for ester synthesis.
2-Imino-1H-pyridin-1-amines
Compound Description: These compounds were used as starting materials in a sonochemical synthetic strategy for pyrazolo[1,5-a]pyridine derivatives []. The reaction involved a [3 + 2] cycloaddition with alkynes and alkenes under catalyst-free conditions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.